molecular formula C7H7NO5 B14626963 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- CAS No. 54774-80-0

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro-

Cat. No.: B14626963
CAS No.: 54774-80-0
M. Wt: 185.13 g/mol
InChI Key: SEVAYKDUQQGCNA-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- is an organic compound with the molecular formula C7H8O3 It is a derivative of pyranone, characterized by the presence of methoxy, methyl, and nitro functional groups

Preparation Methods

The synthesis of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-6-methyl-2H-pyran-2-one.

    Nitration Reaction: The introduction of the nitro group is achieved through a nitration reaction. This involves treating the starting material with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective nitration of the compound.

Chemical Reactions Analysis

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- can be compared with other similar compounds:

    4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2H-Pyran-2-one, 4-methoxy-6-styryl-: Contains a styryl group instead of a nitro group, leading to variations in its applications and properties.

    2H-Pyran-2-one, 6-methyl-4-methoxy:

Properties

CAS No.

54774-80-0

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

4-methoxy-6-methyl-3-nitropyran-2-one

InChI

InChI=1S/C7H7NO5/c1-4-3-5(12-2)6(8(10)11)7(9)13-4/h3H,1-2H3

InChI Key

SEVAYKDUQQGCNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)[N+](=O)[O-])OC

Origin of Product

United States

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